molecular formula C7H13ClO3S B3243769 3-Methoxycyclohexane-1-sulfonyl chloride CAS No. 1592789-64-4

3-Methoxycyclohexane-1-sulfonyl chloride

Cat. No.: B3243769
CAS No.: 1592789-64-4
M. Wt: 212.70
InChI Key: HWAUOHSZLJFCHX-UHFFFAOYSA-N
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Description

3-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclohexane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

3-Methoxycyclohexanol+Chlorosulfonic Acid3-Methoxycyclohexane-1-sulfonyl chloride+HCl\text{3-Methoxycyclohexanol} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Methoxycyclohexanol+Chlorosulfonic Acid→3-Methoxycyclohexane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-methoxycyclohexane-1-sulfonic acid.

    Reduction: It can be reduced to form 3-methoxycyclohexane-1-sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products

Scientific Research Applications

3-Methoxycyclohexane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-Methoxycyclohexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it may modify proteins or other biomolecules by reacting with amino groups .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.

    Benzenesulfonyl Chloride: A sulfonyl chloride with an aromatic ring, offering different reactivity and applications.

Uniqueness

3-Methoxycyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure with a methoxy group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

3-methoxycyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAUOHSZLJFCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592789-64-4
Record name 3-methoxycyclohexane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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